2-Aminoindan
Beschreibung
Historical Context of 2-Aminoindan Synthesis and Initial Research
The exploration of this compound and its derivatives dates back to the late 19th and early 20th centuries, with research interest evolving significantly over time.
The first synthesis of this compound was likely achieved by Benedikt in 1893, albeit with a low yield, through the reduction of the oxime derivative of 2-indanone (B58226). nih.gov Over the years, various synthetic routes have been developed. A common method involves the intramolecular cyclization of 3-phenyl-2-propanoic acid's acyl chloride derivative to form an indanone. unodc.orgpsu.edu This is followed by treatment with an alkyl nitrite (B80452) to create an oxime, which is then reduced to the aminoindane. psu.edu Another approach starts with ninhydrin (B49086), which undergoes oximation and subsequent catalytic reduction to produce this compound hydrochloride. acs.org More recent methods, such as one described in a 2019 patent, utilize 2-indanone with benzylamine (B48309) and a palladium-carbon catalyst under hydrogen pressure to achieve high yields of up to 93%. chemicalbook.com
Interactive Table: Early Synthetic Pathways for this compound
| Starting Material | Key Reagents | Intermediate | Product | Reported Yield | Reference |
| 2-Indanone | Hydroxylamine | 2-Indanone oxime | This compound | Low | nih.gov |
| 3-Phenyl-2-propanoic acid | Acyl chloride, Alkyl nitrite | Indanone, Oxime | This compound | Not specified | unodc.orgpsu.edu |
| Ninhydrin | Hydroxylamine hydrochloride | Oxime | This compound hydrochloride | 66% | acs.org |
| 2-Indanone | Benzylamine, Palladium-carbon, H₂ | Not specified | This compound | 93% | chemicalbook.com |
Initial research into aminoindanes was broad, exploring potential applications as bronchodilators and analgesics. unodc.org However, the focus sharpened with the development of rasagiline (B1678815), a monoamine oxidase B (MAO-B) inhibitor used to treat Parkinson's disease, which has an aminoindan core structure. nih.govdrugbank.com This spurred further investigation into aminoindanes for neurological conditions.
In the 1980s and 1990s, researchers, notably David E. Nichols and his team, began to investigate aminoindanes as potential tools for psychotherapy. frontiersin.orgencyclopedia.pub The goal was to develop "entactogens," substances that could facilitate introspection and emotional communication without the hallucinogenic or stimulant properties of other psychoactive compounds. frontiersin.org This line of research explored derivatives like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) as potentially non-neurotoxic analogues of MDMA. nih.govencyclopedia.pub
Early Synthetic Pathways and Yields
Structural Analogy and Conformational Rigidity
The chemical structure of this compound is central to its pharmacological profile, particularly its relationship to amphetamines and the conformational constraints imposed by its indane ring.
This compound is considered a rigid analogue of amphetamine. wikipedia.orgfrontiersin.orgnih.gov This is because its structure incorporates the phenethylamine (B48288) skeleton of amphetamine, but with the alpha-carbon of the side chain cyclized back to the aromatic ring, forming a five-membered ring. frontiersin.org This structural similarity has led to comparative studies to understand how this rigidity affects its interaction with monoamine transporters. nih.govpsu.edu While 2-AI itself shows some amphetamine-like effects, its ring-substituted derivatives have been investigated for their potential to mimic the effects of MDMA. nih.govencyclopedia.pubresearchgate.net
Interactive Table: Structural Comparison of this compound and Related Compounds
| Compound | Key Structural Feature | Relationship to Amphetamine |
| Amphetamine | Flexible phenethylamine backbone | Parent compound |
| This compound (2-AI) | Phenethylamine backbone constrained in an indane ring | Rigid analogue |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 2-AI with a methylenedioxy group on the aromatic ring | Rigid analogue of MDA |
| N-methyl-2-aminoindane (NM-2AI) | N-methylated derivative of 2-AI | Analogue of methamphetamine |
The indane ring system significantly restricts the conformational freedom of the molecule compared to the more flexible side chain of amphetamine. psu.edunih.govresearchgate.net This rigidity means the amino group's position relative to the aromatic ring is more fixed. nih.gov Spectroscopic and computational studies have shown that this compound can exist in different conformers, with the amino group in either an axial or equatorial position relative to the five-membered ring. nih.govpsu.eduacs.org The most stable conformer is thought to be stabilized by a weak intramolecular hydrogen bond between an amino hydrogen and the pi-electrons of the benzene (B151609) ring. acs.orgaip.org This defined conformation is crucial for its interaction with biological targets like dopamine (B1211576) and serotonin (B10506) transporters. nih.gov
Comparison to Amphetamines and Analogues
Evolution of Research Focus on this compound and Derivatives
The focus of research on this compound and its derivatives has evolved from its initial development for general pharmacological purposes to more specific applications. The early interest in its potential as a bronchodilator and analgesic gave way to a more focused investigation into its role in neurology, particularly after the success of the aminoindan-containing drug rasagiline for Parkinson's disease. unodc.orgdrugbank.com
In parallel, the work on entactogens for psychotherapy highlighted the potential of modifying the this compound structure to fine-tune its psychoactive effects. frontiersin.org This led to the synthesis and study of numerous derivatives, such as MDAI, 5-IAI, and MMAI, to explore their selectivity for different monoamine transporters and to create compounds with MDMA-like properties but potentially lower neurotoxicity. nih.govpsu.edu More recently, research has expanded to investigate the therapeutic potential of aminoindane derivatives for other conditions, such as obesity and alcohol use disorder, with compounds like 5-methoxy-2-aminoindane (MEAI) being explored. acs.org The continued emergence of new derivatives on the recreational drug market also drives ongoing pharmacological and toxicological research. frontiersin.orgpsu.edu
From Therapeutic Agents to Novel Psychoactive Substances (NPS)
The scientific journey of this compound and its analogues began with investigations into their potential as therapeutic agents. In the 1970s, aminoindanes were noted for their significant bronchodilating and analgesic properties. unodc.orgnih.gov Subsequent research highlighted their potent effects on the release and reuptake of serotonin, leading to their exploration for potential use in psychotherapy and as treatments for neurological disorders such as Parkinson's disease. wikipedia.orgunodc.orgchemimpex.com For instance, derivatives of this compound were developed as selective dopamine D3 receptor ligands. google.com
The same psychoactive properties that made them candidates for therapeutic use also led to their diversion and emergence as NPS. unodc.org The structural similarity of this compound to amphetamine and its derivatives to substances like MDMA made them attractive on the recreational drug market. unodc.orgresearchgate.net Derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) gained popularity as "legal highs," particularly after the ban on other synthetic cathinones. frontiersin.orgwikipedia.org These substances were often marketed online as 'research chemicals' and were sought for their reported empathogenic and entactogenic effects, similar to MDMA. unodc.orgresearchgate.net
The transition from legitimate research to illicit use is exemplified by compounds like MDAI, which was developed in the 1990s by a team at Purdue University led by David E. Nichols. wikipedia.org While initially synthesized for pharmacological study, it later appeared on the designer drug market. wikipedia.org Similarly, 2-AI itself has been sold as a designer drug and identified in party pills. wikipedia.orgunodc.org This dual role of this compound and its derivatives presents a significant challenge, as the same compounds hold promise for medical advancements while also posing public health risks.
Current Landscape of this compound in Academic Inquiry
The current academic landscape for this compound is multifaceted, with research spanning medicinal chemistry, pharmacology, and toxicology to address both its therapeutic potential and its impact as an NPS. researchgate.netchemimpex.comgoogle.com
Medicinal Chemistry and Pharmaceutical Development: Researchers continue to synthesize and evaluate new this compound derivatives for various therapeutic targets. chemimpex.com These efforts aim to develop compounds with improved efficacy and reduced side effects for conditions like depression, anxiety, and neurological disorders. chemimpex.com For example, recent studies have explored this compound derivatives as potent inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes relevant to several pathological conditions. mdpi.com The rigid structure of the this compound core is also utilized as a scaffold in the design of conformationally constrained peptides to study structure-activity relationships. acs.org
Pharmacological Research: A significant area of current research focuses on elucidating the detailed pharmacology of this compound and its analogues. Studies investigate their interactions with monoamine transporters—dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). researchgate.netnih.gov Research has shown that while the parent compound, 2-AI, is a selective substrate for NET and DAT, ring-substituted derivatives can exhibit increased potency at SERT. researchgate.netnih.gov For instance, MDAI is a moderately selective SERT and NET releaser, while 5-methoxy-6-methyl-2-aminoindane (MMAI) is highly selective for SERT. researchgate.net These studies are crucial for understanding the compounds' psychoactive effects and predicting their abuse liability. researchgate.net
Toxicology and Public Health: The prevalence of this compound derivatives as NPS has necessitated research into their metabolism, toxicity, and detection in biological samples. frontiersin.orgresearchgate.net Forensic chemists work to differentiate between various isomers and derivatives found in illicit drug seizures. dea.govsouthernforensic.org Studies on the metabolic fate of these compounds are essential for developing effective drug testing procedures. researchgate.net While some animal studies suggest that certain aminoindanes may be less neurotoxic than their amphetamine counterparts at recreational doses, the potential for harm, especially at high doses or in combination with other drugs, remains a significant concern. unodc.orgfrontiersin.org
The table below summarizes the primary research focus for this compound and some of its notable derivatives:
| Compound | Primary Research Focus | Key Findings |
|---|---|---|
| This compound (2-AI) | Pharmacology, NPS | Selective substrate for NET and DAT. researchgate.netnih.gov Sold as a designer drug. wikipedia.org |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Pharmacology, NPS | Serotonin-norepinephrine releasing agent with entactogenic effects. wikipedia.org Emerged as a popular "legal high". frontiersin.orgwikipedia.org |
| 5-Methoxy-2-aminoindane (MEAI) | Therapeutic Potential (Anti-obesity, Alcohol Substitute) | Shows potential in reducing diet-induced obesity and alcohol consumption in animal models. acs.org Marketed as an alcohol substitute. researchgate.net |
| 5-Iodo-2-aminoindane (B145790) (5-IAI) | Pharmacology, NPS | A potent serotonin releasing agent. unodc.org Identified in recreational products. ajrconline.org |
| N-methyl-2-aminoindane (NM-2-AI) | Pharmacology, NPS | A synthetic stimulant with a short history of recreational use. nih.gov |
The ongoing scientific inquiry into this compound and its derivatives highlights the compound's complex nature. It serves as a valuable tool in pharmaceutical research while simultaneously presenting challenges to public health and safety due to its use as an NPS. frontiersin.orgchemimpex.com
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHHFZAXSANGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2338-18-3 (hydrochloride) | |
| Record name | 2-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40183902 | |
| Record name | 2-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-41-9 | |
| Record name | 2-Aminoindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2975-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P810SQ3EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Aminoindan and Its Derivatives
Established and Evolving Synthetic Routes for 2-Aminoindan Core Structure
The foundational this compound scaffold can be constructed through several key synthetic strategies. These methods often start from readily available precursors and involve transformations such as reductions, cyclizations, and rearrangements.
Reduction of Oxime Derivatives from 2-Indanone (B58226)
A common and well-documented route to this compound involves the reduction of 2-indanone oxime. researchgate.netmdpi.com This method begins with the oximation of 2-indanone, which is then subjected to a reduction step to yield the desired amine.
The reduction of 2-indanone oxime can be achieved using various reducing agents and catalyst systems. mdpi.com Catalytic hydrogenation is a frequently employed technique, with catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts being effective. mdpi.com The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, using a Pd/C catalyst in the presence of glacial acetic acid and concentrated sulfuric acid has been shown to produce this compound with a high yield of 94%. mdpi.com In contrast, employing 5% Platinum on Carbon (Pt/C) under similar conditions can lead to the formation of the corresponding hydroxylamine. mdpi.com
Basic conditions are also effective, particularly with Raney nickel as the catalyst, which can yield this compound at 91%. mdpi.com However, a notable challenge in the reduction of 2-indanone oxime is the potential formation of byproducts, such as diindanylamine, a secondary amine. google.com The formation of this byproduct can be suppressed by conducting the reduction in the presence of hydrochloric acid and palladium chloride. google.com
A novel approach involves the oximation of ninhydrin (B49086), followed by catalytic reduction of the resulting oxime intermediate to produce this compound. researchgate.net This method has been optimized for scale-up by carefully controlling the reaction conditions to manage the exothermic nature of the reduction. researchgate.net
| Catalyst System | Conditions | Product | Yield (%) |
| Pd/C | Glacial Acetic Acid, H₂SO₄, 3 atm H₂, 20-25°C | 2-Aminoindane | 94 |
| 5% Pt/C | Glacial Acetic Acid, H₂SO₄, 3 atm H₂, 20-25°C | 2-(Hydroxylamino)indane | 54 |
| Raney Ni | Basic conditions | 2-Aminoindane | 91 |
Cyclization Reactions and Hofmann Degradation
An alternative synthetic pathway to the this compound structure involves cyclization reactions followed by a Hofmann degradation. byjus.comwikipedia.org One patented method describes a three-step process that starts with a cyclization reaction on a benzaldehyde (B42025) derivative with acrylamide. This is followed by a Hofmann degradation and a subsequent reduction reaction to yield the this compound core.
The Hofmann degradation, or Hofmann rearrangement, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgallrounder.ai The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate. byjus.comwikipedia.org This intermediate is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.org This method avoids contamination from secondary or tertiary amines. byjus.com
Isomerization of Tetrahydroisoquinoline with Solid Acid Catalysts
A more recent and economically viable method for synthesizing this compound is the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of a solid acid catalyst. google.com This process offers a significant simplification of the manufacturing process compared to traditional multi-step syntheses. google.com
The catalyst's function is to cleave the C-N bond within the heterocyclic ring of tetrahydroisoquinoline, facilitating the formation of the more stable C-C bond in the this compound structure. google.com Suitable solid acid catalysts include silica-alumina and various types of zeolites (e.g., A-type, Y-type). google.comresearchgate.netsioc-journal.cn The catalyst can be in powder, pellet, or flake form. google.com The reaction is typically carried out at elevated temperatures, and the amount of catalyst used is generally between 1 to 50% by weight relative to the tetrahydroisoquinoline. google.com This method has been shown to produce this compound with a purity of 99%. google.com
| Catalyst Type | Function | Key Advantage |
| Silica-alumina, Zeolites | Cleavage of C-N bond, formation of C-C bond | Simplifies manufacturing process, high purity product |
Stereoselective Synthesis Approaches
The development of stereoselective methods for the synthesis of specific enantiomers of this compound is of great interest, particularly for pharmaceutical applications. One approach utilizes transaminase enzymes in a biocatalytic process. ajpamc.com Transaminases can catalyze the asymmetric amination of a prochiral ketone, such as 4-cyano indanone, to produce a chiral amine with high enantioselectivity. ajpamc.com This enzymatic method offers a single-step conversion with high chiral purity, avoiding the multiple steps and harsh conditions often associated with chemical resolution methods. ajpamc.com
Other stereoselective strategies may involve the stereoselective construction of the 2-amino-1,3-diol moiety, which can be a precursor to chiral aminoindanes. beilstein-journals.org These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction. beilstein-journals.orgrsc.orgrsc.org For example, the stereoselective synthesis of activated 2-arylazetidines via an imino-aldol reaction can be a key step in producing chiral β-amino esters, which can then be cyclized to form chiral indane structures. rsc.org
Synthesis of Key Ring-Substituted this compound Derivatives
The synthesis of specific, ring-substituted this compound derivatives is crucial for exploring their structure-activity relationships and potential therapeutic applications.
5-Iodo-2-aminoindan (5-IAI) Synthesis
5-Iodo-2-aminoindan (5-IAI) is a notable derivative that has been synthesized for pharmacological evaluation. dea.gov The synthesis of 5-IAI typically starts from this compound. dea.gov A common synthetic route involves the following key steps:
Protection of the Amino Group: The amino group of this compound is first protected, often as an N-trifluoroacetyl derivative, to prevent unwanted side reactions during the subsequent iodination step. dea.govevitachem.com
Iodination: The protected this compound is then subjected to an electrophilic aromatic substitution reaction to introduce an iodine atom onto the benzene (B151609) ring. This step typically yields a mixture of the 5-iodo and 4-iodo isomers. dea.gov
Separation of Isomers: The resulting mixture of iodinated isomers is then separated, commonly using column chromatography. dea.gov
Deprotection: Finally, the protecting group on the amino function is removed to yield the desired 5-iodo-2-aminoindan. dea.gov
This synthetic strategy allows for the specific placement of the iodine atom at the 5-position of the indane ring system, enabling the study of its specific pharmacological properties. dea.govevitachem.com
Methylenedioxy-2-aminoindans (e.g., MDAI, MDMAI) Synthesis
The synthesis of 5,6-methylenedioxy-2-aminoindan (MDAI) is a well-documented process that serves as a basis for producing related derivatives like 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI). psu.edu
The common route to MDAI begins with 3-(3,4-methylenedioxyphenyl)propionic acid. wikipedia.org This starting material is first converted to its acid chloride, typically using a chlorinating agent like thionyl chloride. The subsequent intramolecular Friedel-Crafts acylation of the acid chloride leads to the formation of 5,6-methylenedioxy-1-indanone. psu.edu This indanone is a key intermediate in the synthesis of many this compound derivatives.
From the indanone, the synthesis proceeds by introducing the amino group at the 2-position. A common method involves the formation of a hydroxyimino ketone (an oxime) by reacting the indanone with an alkyl nitrite (B80452), such as amyl nitrite, in the presence of an acid like hydrochloric acid in methanol (B129727). wikipedia.org The final step is the reduction of this oxime to the primary amine, MDAI. This reduction is typically achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst in glacial acetic acid, sometimes with a catalytic amount of sulfuric acid. wikipedia.org
To synthesize MDMAI, the N-methylated analogue of MDAI, two primary approaches can be employed starting from MDAI or the intermediate indanone.
One method involves the direct N-methylation of the primary amine, MDAI. This can be accomplished using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like anhydrous dimethylformamide (DMF). This reaction yields MDMAI, which can then be purified.
Alternatively, MDMAI can be synthesized via a one-pot direct reductive amination of 5,6-methylenedioxy-2-indanone. This method avoids the isolation of the intermediate primary amine. The indanone is reacted with methylamine (B109427) (CH₃NH₂) and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a solvent like methanol. While this approach reduces the number of synthetic steps, it may result in lower yields compared to the stepwise N-methylation method due to potential side reactions.
5-Methoxy-6-methyl-2-aminoindan (MMAI) Synthesis
The synthesis of 5-methoxy-6-methyl-2-aminoindan (MMAI) follows a synthetic pathway analogous to that of other substituted 2-aminoindans, starting from a correspondingly substituted phenylpropionic acid. catbull.com The synthesis of MMAI utilizes 3-(3-methoxy-4-methylphenyl)propionyl chloride as the starting material. catbull.com
This acid chloride undergoes an intramolecular cyclization to form 5-methoxy-6-methyl-1-indanone. catbull.com Following the formation of the indanone, the next step is the introduction of the amino functionality at the 2-position. This is achieved by reacting the indanone with amyl nitrite in methanol with the presence of hydrochloric acid, which results in the formation of the corresponding hydroxyimino ketone. catbull.com The final step in the synthesis is the catalytic reduction of this hydroxyimino ketone to yield 5-methoxy-6-methyl-2-aminoindan (MMAI), which is typically isolated as its hydrochloride salt. catbull.com
N-Methyl-2-aminoindane (NM2AI) Synthesis
N-methyl-2-aminoindane (NM2AI) is the N-methylated derivative of the parent compound, 2-aminoindane (2-AI). unodc.orgnih.gov The synthesis of NM2AI is generally achieved through the N-methylation of 2-aminoindane. Standard procedures for synthesizing aminoindanes are well-established in the scientific literature. wikipedia.org
The metabolic fate of NM2AI in vivo suggests that N-demethylation to 2-AI is a possible metabolic pathway, which supports the synthetic route proceeding from 2-AI. nih.gov The synthesis would typically involve reacting 2-aminoindane with a suitable methylating agent under basic conditions to introduce the methyl group onto the nitrogen atom.
Advanced Synthetic Techniques and Optimization
To address the limitations of traditional synthetic routes, such as low yields and harsh reaction conditions, advanced synthetic techniques and optimization strategies have been developed. These methods focus on improving efficiency, scalability, and the economic viability of producing this compound and its derivatives.
Dialkylation of Nucleophilic Glycine (B1666218) Equivalents for 2-Aminoindane-2-carboxylic Acid
An efficient and scalable method for the preparation of 2-aminoindane-2-carboxylic acid involves the two-step alkylation of a nucleophilic glycine equivalent. psu.edu This method utilizes a Ni(II)-complex of a glycine Schiff base, specifically with 2-[N-(α-picolyl)amino]benzophenone (PAAP), as the glycine equivalent. psu.edu
The synthesis begins with the monoalkylation of the Ni(II)-complex with o-dibromoxylylene. This initial alkylation is conducted under phase-transfer conditions and proceeds with an excellent chemical yield of approximately 97.2%. psu.edu The resulting intermediate complex is then cyclized without the need for purification. This cyclization is carried out under homogeneous conditions using a strong base, such as sodium tert-butoxide (NaO-t-Bu), in a solvent like dimethylformamide (DMF), to give the cyclized product in a high chemical yield of 93.1%. psu.edu
The final step is the decomposition of the cyclized complex to afford the target 2-aminoindane-2-carboxylic acid. This decomposition step is highly efficient, with a yield of 97.9%. psu.edu A significant advantage of this method is the recovery of the ligand, which can be converted back to the starting glycine complex, making the process more economical and sustainable. The mild reaction conditions and high chemical and volume yields make this method practical for the synthesis of 2-aminoindane-2-carboxylic acid and its analogues. psu.edu
Phase-Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering advantages such as milder reaction conditions, increased reaction rates, and higher selectivity. researchgate.netcdnsciencepub.com This methodology has been successfully applied to the synthesis of conformationally constrained cyclic α-amino acid derivatives, including those based on the indan (B1671822) scaffold. researchgate.net
In a typical application, the synthesis involves the bis-alkylation of ethyl isocyanoacetate with various α,α'-dibromo-o-xylene derivatives. This reaction is carried out under solid-liquid phase-transfer catalysis conditions, using potassium carbonate as the base and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. researchgate.net The resulting isonitrile derivatives are then hydrolyzed with hydrochloric acid in ethanol (B145695) to yield the desired amino esters. This PTC-based method is versatile, allowing for the preparation of indan-based α-amino acids with both electron-deficient and electron-rich substituents, as well as halogen-substituted derivatives. researchgate.net
Considerations for Yield and Process Stability in Industrial Synthesis
To overcome these limitations, novel and optimized synthetic routes have been developed. One such innovative approach for the economical production of this compound hydrochloride starts from the inexpensive reactant, ninhydrin. researchgate.net This process involves the oximation of ninhydrin followed by the catalytic reduction of the resulting oxime intermediate. researchgate.net A key aspect of this process development was the optimization of the reduction step. By identifying distinct fast and slow reaction regimes, corresponding to the reduction of the oxime and diketone functionalities, respectively, the reaction conditions could be tailored. Milder conditions are used during the highly exothermic fast regime to ensure process safety, followed by more severe conditions to drive the slower reaction to completion. This optimized process was successfully scaled up 100-fold in a pilot plant, demonstrating excellent agreement in yield and product quality between the laboratory and pilot-plant scales. researchgate.net
Pharmacological Characterization and Neurochemical Mechanisms
Monoamine Transporter Interactions and Selectivity
2-AI and its derivatives function as substrate-type monoamine releasers, promoting the non-exocytotic efflux of neurotransmitters from presynaptic neurons by reversing the normal direction of transporter flux. nih.govwikipedia.org
Dopamine (B1211576) Transporter (DAT) Substrate Activity and Release
2-Aminoindan acts as a substrate for the dopamine transporter (DAT), facilitating the release of dopamine. nih.govresearchgate.netwikipedia.org Its potent releasing action at DAT is characterized by an EC₅₀ value of 439 nM. nih.gov This mechanism is similar to that of (+)-amphetamine, which also acts as a DAT substrate to inhibit dopamine uptake and promote its release. nih.govresearchgate.net The interaction involves the compound entering presynaptic neurons via the transporter and inducing efflux of non-vesicular cytoplasmic dopamine. wikipedia.org
Norepinephrine (B1679862) Transporter (NET) Substrate Activity and Release
This compound is also a selective substrate for the norepinephrine transporter (NET), leading to the release of norepinephrine. nih.govresearchgate.net It demonstrates potent releasing actions at NET, with an EC₅₀ value of 86 nM. nih.gov The NET plays a critical role in regulating extracellular norepinephrine concentrations in the synaptic cleft, and its modulation can influence various central and peripheral mechanisms. mdpi.com
Serotonin (B10506) Transporter (SERT) Substrate Activity and Release
In contrast to its potent effects on DAT and NET, this compound exhibits very low activity as a substrate for the serotonin transporter (SERT), with an EC₅₀ value greater than 10,000 nM. nih.govwikipedia.org However, ring substitution on the this compound structure significantly increases potency at SERT-mediated release. nih.govresearchgate.net For instance, derivatives like 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) are effective SERT releasers. nih.govresearchgate.netresearchgate.net
Comparative Selectivity Profiles of this compound and its Ring-Substituted Derivatives
The parent compound, this compound, is primarily a catecholamine-selective drug, acting as a selective substrate for NET and DAT. nih.govresearchgate.net This profile is comparable to that of (+)-amphetamine. nih.gov
Ring substitution on the this compound template alters its selectivity, generally increasing potency at SERT while concurrently reducing potency at DAT and NET. nih.govresearchgate.net
5,6-Methylenedioxy-2-aminoindan (MDAI) : This derivative is a moderately selective releaser via SERT and NET, with effects on DAT being approximately 10-fold weaker. nih.govresearchgate.net Its action on serotonin release is similar to that of 3,4-methylenedioxymethamphetamine (MDMA), though its effects on dopamine release are somewhat weaker. nih.gov
5-Methoxy-2-aminoindan (5-MeO-AI) : This compound shows some selectivity for SERT, with its potency at NET being 6-fold lower and at DAT 20-fold lower. nih.govresearchgate.net
5-Methoxy-6-methyl-2-aminoindan (MMAI) : MMAI is highly selective for SERT, demonstrating approximately 100-fold lower potency at both NET and DAT. nih.govresearchgate.net This makes MMAI a highly selective 5-HT releasing agent. researchgate.net
The varying selectivity profiles are summarized in the table below, showing the half-maximal effective concentrations (EC₅₀) for monoamine release in rat brain synaptosomes. wikipedia.org
Table 1: Monoamine Release EC₅₀ Values (nM) for this compound and Derivatives
| Compound | Serotonin (EC₅₀ nM) | Norepinephrine (EC₅₀ nM) | Dopamine (EC₅₀ nM) |
| This compound | >10,000 | 86 | 439 |
| MDAI | 114 | 117 | 1,334 |
| MMAI | 31 | 3,101 | >10,000 |
| 5-MeO-AI | 134 | 861 | 2,646 |
Note: The smaller the EC₅₀ value, the stronger the compound produces the effect. Assays were conducted in rat brain synaptosomes, and human potencies may differ. wikipedia.org
Receptor Binding Affinities and Modulations
In addition to their interactions with monoamine transporters, 2-aminoindans also exhibit binding affinities for various monoamine receptors. nih.gov
Alpha-2 Adrenoceptor Subtype Affinities (α2A, α2B, α2C)
This compound and its derivatives demonstrate relatively high affinity for α2-adrenoceptor subtypes. nih.govresearchgate.net Specifically, this compound shows the highest affinity for α2C receptors, followed by α2A and α2B subtypes. nih.govresearchgate.net
The binding affinities (Ki values) for this compound at these receptor subtypes are detailed below:
Table 2: this compound Binding Affinities (Ki) at Alpha-2 Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A | 134 |
| α2B | 211 |
| α2C | 41 |
Note: Lower Ki values indicate higher binding affinity. nih.govresearchgate.net
The α2-adrenoceptors are subdivided into α2A, α2B, and α2C subtypes, found in various tissues including the heart, blood vessels, kidneys, platelets, and brain, and are implicated in functions such as blood pressure regulation, sedation, and analgesia. nih.gov The α2C subtype is particularly dense in the striatum. nih.gov
Serotonin Receptor (5-HT1A, 5-HT2B) Affinities and Functional Activity
The parent compound, this compound (2-AI), generally lacks appreciable affinity for serotonin (5-HT) receptors, showing less than 50% displacement at concentrations up to 10 μM in binding assays. nih.gov Similarly, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) also demonstrates low affinity for 5-HT receptors. nih.gov
The following table summarizes the binding affinities of this compound and its selected derivatives for adrenergic and serotonergic receptors where quantitative data is available from the search results:
Table 1: Receptor Binding Affinities (Ki values in nM)
| Compound | α2A (nM) | α2B (nM) | α2C (nM) | 5-HT1A (nM) | 5-HT2B (nM) |
| This compound | 134 | 211 | 41 | >10,000 | >10,000 |
| 5-MeO-AI | - | - | - | Moderate | Moderate |
| MMAI | - | - | - | Moderate | Moderate |
| 5-IAI | - | - | 89 | - | 70 |
Note: "-" indicates data not explicitly provided in the search snippets for that specific receptor. "Moderate" indicates reported moderate affinity without a specific Ki value in the provided snippets. nih.govnih.gov
Absence of Appreciable Affinity for Alpha-1 and Beta-Adrenergic Receptors
Comprehensive binding studies have demonstrated that this compound and its ring-substituted derivatives, including 5-MeO-AI, MMAI, and MDAI, consistently lack appreciable affinity for alpha-1 (α1) and beta (β) adrenergic receptors. nih.gov This is indicated by less than 50% displacement of radioligand binding at concentrations of 10 μM. nih.gov While they show moderate to high affinity for α2-adrenoceptor subtypes, their interaction with α1- and β-adrenergic receptors is negligible. nih.gov
Role of Receptor Antagonists in Modulating this compound Effects
The effects of monoamine-releasing agents, including this compound derivatives, can be modulated by specific receptor antagonists. For example, selective 5-HT2B receptor antagonists have been shown to block the release of serotonin (5-HT) and dopamine (DA) induced by MDMA, and to inhibit MDMA's hyperlocomotor and reinforcing effects in mice. nih.govnih.gov Given that some this compound derivatives like 5-MeO-AI and MMAI bind to the 5-HT2B receptor, this suggests that 5-HT2B antagonists could potentially modulate their pharmacological actions. nih.gov Similarly, the D3 receptor antagonist PNU-99194A, itself an aminoindan derivative, demonstrates how specific receptor blockade can influence dopaminergic pathways, impacting behaviors like conditioned place preference and locomotor activity in rodent models. wikipedia.org The modulation of amphetamine's ability to increase nucleus accumbens dopamine outflow and locomotor activity by 5-HT2B receptors further highlights the interconnectedness of these systems and the potential for antagonist intervention. nih.gov
Neurochemical Effects and Molecular Pathways
Modulation of Neurotransmitter Efflux and Accumulation
This compound (2-AI) acts as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT), effectively stimulating the efflux of these monoamine neurotransmitters from presynaptic terminals. nih.govnih.gov In experimental settings, 2-AI induces a concentration-dependent increase in the efflux of preloaded [3H]neurotransmitters, such as [3H]MPP+ (a proxy for dopamine) and [3H]5-HT, from synaptosomes. nih.gov This efflux mechanism is characteristic of "substrate-type" drugs, which deplete neurotransmitters from synaptosomes via a reversal of normal transporter flux, often referred to as "reverse transport". nih.gov
The pattern of monoamine efflux can be significantly altered by ring substitutions on the this compound scaffold. For instance, while 2-AI is primarily catecholamine-selective with potent releasing actions at NET (EC50 = 86 nM) and DAT (EC50 = 439 nM) but not SERT (>10,000 nM), ring substitution tends to increase potency at SERT while reducing potency at DAT and NET. nih.gov
5-MeO-AI exhibits some selectivity for SERT-mediated release, with approximately 6-fold lower potency at NET and 20-fold lower potency at DAT compared to its SERT effects. nih.govwikipedia.org
MMAI is a highly selective SERT releaser, demonstrating approximately 100-fold lower potency at both NET and DAT. nih.gov
MDAI is moderately selective for SERT and NET, with effects on DAT being approximately 10-fold weaker. nih.govnih.gov
This differential modulation of monoamine efflux pathways contributes to the distinct pharmacological profiles observed among this compound derivatives.
The following table summarizes the monoamine release potencies of this compound and its selected derivatives:
Table 2: Monoamine Release Potencies (EC50 values in nM)
| Compound | NET (nM) | DAT (nM) | SERT (nM) |
| This compound | 86 | 439 | >10,000 |
| 5-MeO-AI | Lower Potency (6x SERT) | Lower Potency (20x SERT) | Selective |
| MMAI | Lower Potency (100x SERT) | Lower Potency (100x SERT) | Highly Selective |
| MDAI | Moderate Potency | 10x Weaker than SERT | Moderately Selective |
Note: Exact EC50 values for 5-MeO-AI, MMAI, and MDAI were not explicitly provided in the search snippets, but their relative potencies and selectivities are described. nih.gov
Mechanisms of Monoamine Release (e.g., Substrate-type Release)
The primary mechanism by which this compound and its derivatives induce monoamine release is through substrate-type release. nih.gov This process involves the reversal of the normal direction of plasma membrane monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.govwikipedia.org Instead of reuptaking synaptic neurotransmitters, these transporters promote the efflux of non-vesicular cytoplasmic monoamines into the extracellular space. wikipedia.org
This transporter-mediated exchange is a key pathway for the depletion of preloaded neurotransmitters from synaptosomes. nih.gov Furthermore, compounds like 2-AI, which act as agonists at Trace Amine-Associated Receptor 1 (TAAR1), can contribute to these neurochemical effects. TAAR1 activation, through protein kinase A (PKA) and protein kinase C (PKC) signaling, can lead to DAT phosphorylation. scribd.com PKC-mediated phosphorylation, in particular, is known to induce reverse transporter function, thereby facilitating dopamine efflux. scribd.com This molecular pathway highlights how this compound's interaction with TAAR1 can directly influence the release of dopamine.
Metabolic and Pharmacokinetic Studies of 2 Aminoindan and Derivatives
In Vivo Metabolic Pathways and Metabolite Identification
Role of N-Acetyltransferase (NAT2) in 2-Aminoindan Metabolism
A crucial enzyme involved in the metabolism of this compound is N-acetyltransferase 2 (NAT2). Activity screening using human recombinant N-acetyl transferase (NAT) isoforms 1 and 2 has revealed that this compound is acetylated exclusively by NAT2. wikipedia.orgnih.gov NAT2 is an enzyme encoded by the NAT2 gene and plays a vital role in both activating and deactivating various arylamine and hydrazine (B178648) drugs and carcinogens. sigmaaldrich.com The expression of NAT2 is polymorphic in human populations, leading to distinct rapid, intermediate, and slow acetylator phenotypes. sigmaaldrich.com This polymorphic expression suggests variability in how individuals metabolize compounds like this compound. The formation of an acetyl conjugation of 2-AI has been observed in incubations utilizing the pooled human liver S9 fraction. wikipedia.orgnih.gov
Analytical Methodologies for Metabolite Detection and Quantification
The accurate detection and quantification of this compound and its metabolites are critical for understanding their pharmacokinetic profiles and for forensic applications. Various advanced analytical techniques are employed for this purpose.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful and widely utilized technique for the detection and quantification of this compound and its metabolites in biological samples. wikipedia.orgnih.govnih.govnih.govwikipedia.orgwikidata.org This methodology enables the identification of metabolites based on their accurate masses and characteristic fragmentation patterns. nih.govnih.gov
Research studies have frequently employed LC-HRMS systems equipped with benchtop Orbitrap Exactive mass detectors for comprehensive analysis. nih.govnih.govwikipedia.org For instance, LC-HRMS analysis of urine samples identified several key metabolites of N-methyl-2-aminoindane (NM2AI), including 2-aminoindane (2AI), two hydroxylated 2AI species, and four hydroxylated NM2AI species. Some of these metabolites were also found to undergo conjugation. nih.govnih.gov Furthermore, both NM2AI and 2AI have been successfully detected in hair and blood samples using LC-HRMS, highlighting its versatility across different biological matrices. nih.govnih.gov The use of LC-HRMS/MS systems further enhances the analytical capabilities for detailed metabolic studies. wikipedia.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is an established analytical technique extensively used for the characterization and identification of aminoindanes, including this compound and its analogues. nih.govnih.govnih.govereztech.comnih.gov GC/MS is particularly valued for its ability to effectively separate complex mixtures. nih.govereztech.comnih.gov
In GC/MS analysis, electron ionization (EI) mode, typically with an ionization potential of 70 eV, is commonly employed. nih.govontosight.ai The mass spectra of most aminoindanes exhibit strong molecular ions. nih.govereztech.com Characteristic fragmentation patterns observed for aminoindanes include the presence of indane and indene (B144670) ions (with m/z values typically ranging from 115-117), the tropylium (B1234903) ion (m/z 91), and subsequent smaller ions resulting from the loss of diene, such as phenyl (m/z 77), cyclopentadienyl (B1206354) (m/z 65), cyclobutadienyl (m/z 51), and cyclopropenyl (m/z 39). nih.govereztech.com
Table 1: Characteristic GC-MS Fragmentation Ions for Aminoindanes
| Ion Type | m/z Range/Value | Description | Reference |
| Molecular Ions | Strong | Observed for most aminoindanes | nih.govereztech.com |
| Indane/Indene | 115-117 | Characteristic ions from the indane/indene core | nih.govereztech.com |
| Tropylium Ion | 91 | Common aromatic fragment | nih.govereztech.com |
| Phenyl | 77 | Result of subsequent diene loss | nih.govereztech.com |
| Cyclopentadienyl | 65 | Result of subsequent diene loss | nih.govereztech.com |
| Cyclobutadienyl | 51 | Result of subsequent diene loss | nih.govereztech.com |
| Cyclopropenyl | 39 | Result of subsequent diene loss | nih.govereztech.com |
To enhance chromatographic results and achieve more selective analysis, derivatization techniques can be applied prior to GC/MS. Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF) have been evaluated for this purpose. nih.gov GC/MS has been instrumental in the characterization of this compound and its iodinated derivatives, 4-iodo-2-aminoindan and 5-iodo-2-aminoindan. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, is a fundamental technique for the unequivocal structural elucidation of this compound and its derivatives. nih.govnih.govwikipedia.orgwikidata.orgwikipedia.org NMR provides detailed information regarding the molecular structure and the connectivity of atoms within the compound. uni.lu
Studies have utilized high-field NMR spectrometers, such as 600 MHz instruments, for comprehensive analysis. nih.gov Samples are typically prepared by dissolving the compounds in deuterated solvents like deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O), often with tetramethylsilane (B1202638) (TMS) serving as a 0 ppm reference compound. nih.govnih.govontosight.ai For instance, proton and carbon NMR spectra, along with their assignments, have been presented for 5-iodo-2-aminoindan (5-IAI) and 4-iodo-2-aminoindan (4-IAI), both as hydrochloride salts and free bases. nih.govwikidata.org NMR data has also been reported for various this compound β-lactam derivatives, providing insights into their chemical shifts and coupling constants. wikipedia.org The detailed spectral information obtained from NMR is crucial for confirming the identity and precise structure of synthesized compounds and their metabolites.
Infrared (IR) Spectroscopy for Compound Characterization
Infrared (IR) spectroscopy is a valuable tool for the characterization of chemical compounds like this compound, primarily by identifying the presence or absence of specific functional groups within their molecular structure. nih.govwikidata.orguni.luflybase.orgontosight.aiuni.lufishersci.it
IR spectra provide a unique "fingerprint" that can be used for compound comparison and confirmation. uni.lu For this compound and its derivatives, characteristic absorption bands are observed. For instance, the IR spectra of this compound (2-AI), 5-iodo-2-aminoindan (5-IAI), and 4-iodo-2-aminoindane (4-IAI) have been illustrated and compared. nih.govwikidata.orgwikipedia.org While the hydrochloride ion pairs of 5-IAI and 4-IAI exhibit very similar absorption patterns with only minor band shifts in the 500-1750 cm⁻¹ region, 2-AI can be readily distinguished from its iodinated derivatives. nih.gov
A key feature for amino compounds in IR spectroscopy is the N-H stretch, which typically appears as a weak to medium, somewhat broad band in the range of 3200-3600 cm⁻¹. uni.luflybase.orgontosight.ai Primary amines, such as this compound, which possess two N-H bonds, often show two spikes in this region, resembling a molar tooth. uni.lu IR spectra are commonly obtained using Fourier Transform Infrared (FTIR) spectrometers equipped with accessories like a single-bounce attenuated total reflectance (ATR) accessory. nih.govwikidata.org
Preclinical Research on Pharmacological Effects and Therapeutic Potential
Behavioral Neuroscience Studies
Drug discrimination studies are a cornerstone of behavioral pharmacology, utilized to characterize the subjective effects of psychoactive compounds by training animals to distinguish between a specific drug and a placebo. In the context of 2-aminoindan (2-AI), these paradigms have been instrumental in comparing its stimulus properties to those of well-known substances like amphetamine and MDMA.
In rats trained to discriminate (+)-amphetamine from saline, this compound produced only partial substitution, indicating that while it shares some stimulus properties with amphetamine, it does not fully mimic its effects. psu.edu This suggests that the conformational constraint imposed by the indane ring structure alters its interaction with the molecular targets responsible for amphetamine's characteristic subjective effects. psu.edu In contrast, other rigid analogues of amphetamine, such as 2-aminotetralin (AT), completely substituted for (+)-amphetamine in these studies. psu.edu
Conversely, certain derivatives of this compound have demonstrated a closer resemblance to MDMA. For instance, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) has been shown to fully substitute for the discriminative stimulus effects of MDMA in trained rats. nih.govnih.gov This suggests that MDAI produces subjective effects that are similar to those of MDMA. nih.govnih.gov Further studies revealed that MDAI also substituted for the hallucinogen-like stimulus of (-)-2,5-dimethoxy-4-methylamphetamine (DOM) and the psychostimulant cocaine. nih.govnih.gov However, it only partially substituted for methamphetamine, and at a dose that also suppressed the rats' response rates. nih.govnih.gov These findings highlight the nuanced nature of the stimulus effects of this compound derivatives, which can be modulated by substitutions on the aromatic ring. The ability of these compounds to substitute for MDMA in drug discrimination studies is often interpreted as an indication of their potential to produce similar empathogenic and entactogenic effects. psu.edu
Table 1: Drug Discrimination Studies with this compound and Derivatives
| Compound | Training Drug | Result | Implication |
|---|---|---|---|
| This compound (2-AI) | (+)-Amphetamine | Partial Substitution | Shares some, but not all, stimulus effects with amphetamine. |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | MDMA | Full Substitution | Produces MDMA-like subjective effects. |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Cocaine | Full Substitution | Shares stimulus properties with cocaine. |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | (-)-DOM | Full Substitution | Possesses hallucinogen-like stimulus effects. |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Methamphetamine | Partial Substitution (at response-suppressing doses) | Limited similarity to the stimulus effects of methamphetamine. |
| 5-Iodo-2-aminoindane (B145790) (5-IAI) | MDMA | Substitution | Likely produces empathogenic and entactogenic effects. psu.edu |
The effects of this compound and its analogues on locomotor activity and motor coordination have been investigated in rodent models, revealing a complex and sometimes biphasic response. Unlike its positional isomer 1-aminoindan, which suppresses locomotor activity, this compound has been shown to increase it, pointing to different mechanisms of action on the central nervous system.
Studies on the derivative 5,6-methylenedioxy-2-aminoindane (MDAI) in mice have demonstrated dose-dependent effects on locomotor activity. At lower to moderate doses, MDAI initially depressed locomotor activity, followed by a rebound stimulant effect at higher doses. nih.govnih.gov Specifically, doses of 3 to 30 mg/kg suppressed activity for the first 10 to 60 minutes, while a stimulant effect was observed 1 to 3.5 hours after a 30 mg/kg dose. nih.govnih.gov This biphasic effect is somewhat similar to that of MDMA, which also shows an initial depression of locomotor activity at lower doses, followed by stimulant effects. nih.govnih.gov
In contrast, research on 1-aminoindan-1,5-dicarboxylic acid (AIDA), a selective mGluR1 antagonist, found that it increased exploratory locomotor activity in rats at a dose of 4 mg/kg, but not at lower doses. nih.govjpp.krakow.pl Importantly, AIDA did not impair motor coordination in the rota-rod test at effective doses, suggesting a favorable profile in this regard. nih.govscispace.com Another study reported that this compound decreased spontaneous motor activity in mice across the tested dose range. psu.edu These seemingly contradictory findings highlight the importance of the specific derivative and experimental conditions in determining the locomotor effects of aminoindan compounds.
The entactogenic and empathogenic effects of this compound derivatives, characterized by feelings of emotional closeness, empathy, and introspection, are thought to be primarily mediated by their potent effects on serotonin (B10506) release and reuptake. psu.eduunodc.org While these subjective effects cannot be directly measured in animals, preclinical studies provide strong evidence for their existence through drug discrimination paradigms and neurochemical analyses.
The ability of derivatives like 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindane (5-IAI) to substitute for MDMA in drug discrimination studies is a key indicator that they produce similar subjective states. psu.edu MDMA is the archetypal entactogen, and this cross-substitution suggests that these aminoindanes are likely to elicit comparable empathogenic and entactogenic effects. psu.edu In humans, MDAI has been reported to produce heightened feelings of empathy, love, and emotional closeness with others. release.org.uk
The pharmacological basis for these effects lies in the selective action of these compounds on the serotonin system. psu.edu MDAI, for instance, is a potent serotonin-releasing agent, with effects comparable to MDA but less than MDMA. release.org.uk This selective serotonergic action is believed to be responsible for the entactogenic effects, while the reduced action on dopamine (B1211576) and norepinephrine (B1679862) may explain the less stimulating properties of some of these compounds compared to traditional amphetamines. psu.edurelease.org.uk Research on MMAI (5-methoxy-6-methyl-2-aminoindane) also suggests it is selective in inducing serotonin release and is unlikely to have amphetamine- or LSD-like properties, with its behavioral profile being primarily related to its serotonergic effects. psu.edu
The reinforcing effects of a substance, or its ability to support self-administration and produce rewarding effects, are critical in assessing its abuse potential. For this compound and its derivatives, studies using conditioned place preference (CPP) and self-administration paradigms have provided insights into their reinforcing properties.
Conditioned place preference is a model where the rewarding effect of a drug is inferred from the animal's preference for an environment previously paired with the drug. Studies have shown that 5,6-methylenedioxy-2-aminoindane (MDAI) produces conditioned place preference in mice at doses ranging from 0.3 to 10 mg/kg, indicating that it has rewarding effects. nih.govnih.gov This finding is consistent with the fact that MDAI is used as a substitute for MDMA, which also produces conditioned place preference. nih.gov The reinforcing effects of MDAI suggest it may have a similar abuse potential to MDMA. nih.govnih.gov
The relative influence on catecholaminergic versus serotonergic systems appears to be a key determinant of the reinforcing potency of these compounds. nih.gov Drugs that are more selective for catecholamine (dopamine and norepinephrine) release tend to have higher reinforcing effects. nih.gov The parent compound, this compound, is a catecholamine-selective releaser, which would predict some abuse potential. nih.gov In contrast, ring-substituted derivatives like MDAI, which have a greater effect on serotonin release, may have a lower abuse liability. researchgate.net One hypothesis is that only compounds with significant dopaminergic activity will induce a conditioned place preference, and further research using techniques like in vivo microdialysis is aimed at testing this by measuring dopamine levels in brain reward centers. grantome.com
Assessment of Entactogenic and Empathogenic Effects
Potential Therapeutic Applications
The aminoindan structure is a key component of several compounds investigated for their therapeutic potential in neurological disorders, most notably Parkinson's disease. wikipedia.org The anti-Parkinsonian drug rasagiline (B1678815) (N-propargyl-1R-aminoindan) is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B). nih.govneurology.org Inhibition of MAO-B reduces the breakdown of dopamine, thereby increasing its levels in the brain and alleviating the motor symptoms of Parkinson's disease. oup.com
Beyond its symptomatic effects, rasagiline has been studied for its potential disease-modifying and neuroprotective properties. nih.govneurology.org Preclinical studies in various in vitro and in vivo models have shown that rasagiline possesses neuroprotective and anti-apoptotic capabilities. neurology.org
Interestingly, the primary metabolite of rasagiline, 1-aminoindan, which lacks significant MAO-B inhibitory activity, has also demonstrated neuroprotective effects. scielo.brnih.gov This suggests that the neuroprotective actions of rasagiline may be, at least in part, independent of MAO-B inhibition and related to the aminoindan structure itself. nih.gov In a double-lesion rat model of Parkinson's disease, both rasagiline and aminoindan reduced behavioral deficits in motor and cognitive tasks. nih.gov Both compounds were also found to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus and striatum, suggesting a potential mechanism for their neuroprotective effects. nih.gov Furthermore, treatment with either compound resulted in a sparing of tyrosine hydroxylase-immunoreactive terminals, indicating protection of dopaminergic neurons. nih.gov These findings underscore the therapeutic potential of the aminoindan scaffold in the development of treatments for neurodegenerative diseases like Parkinson's.
Table 2: Investigational Compounds in Anti-Parkinsonian Research
| Compound | Mechanism of Action | Investigated for | Key Findings in Preclinical Research |
|---|---|---|---|
| Rasagiline (N-propargyl-1R-aminoindan) | Irreversible MAO-B inhibitor | Parkinson's Disease | Alleviates motor symptoms, potential neuroprotective and disease-modifying effects. nih.govneurology.org |
| 1-Aminoindan | Metabolite of Rasagiline | Neuroprotection | Demonstrates neuroprotective properties independent of MAO inhibition, increases BDNF levels. scielo.brnih.gov |
| This compound (2-AI) | Selective substrate for NET and DAT | Neurologic Disorders | Developed in the context of anti-Parkinsonian drugs. wikipedia.org |
Exploration in Psychotherapy Contexts
Synthetic aminoindanes were initially developed for various medical applications, including as potential tools to be used in psychotherapy. wikipedia.orgfrontiersin.orgnih.gov The interest in this class of compounds for psychotherapeutic use stems from their psychoactive properties and their structural relationship to amphetamine. wikipedia.org 2-Aminoindane (2-AI) is a rigid analogue of amphetamine and demonstrates partial substitution for it in preclinical drug discrimination tests in rats. wikipedia.org
Contemporary research has revived interest in entactogenic compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), as adjuncts to psychotherapy, particularly for treating conditions like post-traumatic stress disorder (PTSD). researchgate.net In this context, derivatives of 2-aminoindane are being investigated as potential alternatives to MDMA. researchgate.net The rationale is to identify compounds that may offer similar therapeutic benefits with modified pharmacological profiles. researchgate.net
Recent research initiatives are actively exploring the potential of aminoindane derivatives to enhance social cognition and pro-social behaviors, which are critical components of therapeutic rapport and outcome in psychotherapy. biospace.com A research partnership between Awakn Life Sciences and the University of Nottingham, for instance, is set to evaluate a novel aminoindane series for its potential to treat trauma-related mental health disorders, such as PTSD. biospace.com The preclinical study will utilize the Social Transmission of Food Preferences (STFP) test in rodent models to assess effects on social cognition. biospace.com This line of research aims to develop next-generation treatments that could be integrated into psychotherapeutic settings. biospace.com
Modulation of Food Addiction and Energy Homeostasis (e.g., Anti-obesity Therapeutics)
The concept of "food addiction" has gained traction as a potential contributor to the obesity epidemic, drawing parallels with substance use disorders due to shared neurobiological pathways, particularly in the brain's reward circuits. acs.orgnih.gov This has opened avenues for exploring compounds with psychoactive properties for their potential in treating obesity and related metabolic conditions. acs.org The derivative 5-methoxy-2-aminoindane (MEAI) has been a focus of such preclinical research. acs.orgnih.gov
Beyond weight management, MEAI has shown positive effects on several metabolic parameters that are often dysregulated in obesity. nih.gov Preclinical findings indicate that it can attenuate DIO-induced hyperglycemia, improve glucose intolerance, and reduce hyperinsulinemia. nih.govacs.org Furthermore, MEAI treatment has been observed to reduce hepatic steatosis (fatty liver) by decreasing the accumulation of lipids in the liver and lowering hepatic triglyceride and cholesterol levels. nih.govacs.org The primary mechanism for this is believed to be the inhibition of de novo lipid synthesis. nih.gov These findings present a compelling case for the potential of MEAI as a novel therapeutic approach for obesity and its associated metabolic disorders. acs.orgnih.govacs.org
Table 1: Summary of Preclinical Findings for 5-Methoxy-2-aminoindane (MEAI) in Diet-Induced Obesity Models
| Parameter Investigated | Key Findings in Preclinical Models | Reference |
|---|---|---|
| Body Weight and Composition | Significantly reduced diet-induced overweight and adiposity; preserved lean mass and decreased fat mass. | acs.orgnih.gov |
| Energy Homeostasis | Increased energy expenditure and fat utilization; food consumption similar to control groups. | nih.govacs.org |
| Glycemic Control | Attenuated hyperglycemia, glucose intolerance, and hyperinsulinemia. | nih.govacs.org |
| Hepatic Health | Reduced hepatic steatosis by decreasing hepatic lipid accumulation and lowering triglyceride and cholesterol levels. | nih.govacs.org |
| Locomotion | Normalized voluntary locomotion without causing overstimulation. | acs.orgnih.gov |
Impact on Alcohol Consumption and Related Behaviors
The psychoactive aminoindane derivative 5-methoxy-2-aminoindane (MEAI) has gained attention for its reported ability to reduce the desire to consume alcohol. acs.orgnih.govdrugdiscoverytrends.com Anecdotal reports from recreational users indicated that the compound induced a pleasurable, alcohol-like sensation while simultaneously curbing the urge to drink, which prompted formal preclinical investigation. acs.orgnih.gov
Preclinical research has sought to validate these observations. Studies have noted that MEAI has the potential to decrease the desire for alcoholic beverages, potentially mitigating binge-drinking behavior. acs.org This has led to its evaluation as a potential therapeutic agent for Alcohol Use Disorder (AUD). yale.edu In vitro studies exploring the interaction of MEAI with ethanol (B145695) found no statistically significant increase in cytotoxic effects when combined, suggesting a lack of synergistic toxicity at the cellular level under the tested conditions. nih.gov
The unique profile of MEAI, reportedly providing a mild euphoric experience akin to alcohol while reducing alcohol cravings, has positioned it as a candidate for further development. drugdiscoverytrends.com A clinical trial has been designed to assess the safety and efficacy of MEAI for treating AUD in a double-blind, placebo-controlled setting, marking a significant step from preclinical observations to potential clinical application. yale.edu This research aims to determine the optimal dose and potential effects on alcohol use in both healthy participants and individuals with AUD. yale.edu
Table 2: Preclinical and Clinical Research Context for 5-Methoxy-2-aminoindane (MEAI) and Alcohol Use
| Research Area | Key Findings and Objectives | Reference |
|---|---|---|
| Behavioral Effects | Reported to produce a mild, alcohol-like euphoric experience and reduce the desire to consume alcohol. | acs.orgdrugdiscoverytrends.comnih.gov |
| Therapeutic Potential | Investigated as a binge-mitigating agent for Alcohol Use Disorder (AUD). | yale.edunih.gov |
| Cellular Interaction | In vitro studies showed no significant increase in cytotoxic effect when combined with ethanol. | nih.gov |
| Clinical Trials | A Phase I/IIa clinical trial is assessing the safety and efficacy of MEAI in treating AUD. | yale.edu |
Structure Activity Relationships Sar of 2 Aminoindan Derivatives
Impact of Ring Substitutions on Pharmacological Activity
Hydroxy and Methoxy (B1213986) Substitutions and Dopaminergic Activity
Substitutions with hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring of 2-aminoindan have a pronounced effect on dopaminergic activity. Research indicates that the position of these substituents is crucial for receptor affinity and functional outcome.
Studies on a series of this compound derivatives have shown that the presence of a hydroxyl group at the 4-position is a key determinant for dopaminergic activity. For instance, 4-hydroxy-2-di-n-propylaminoindan demonstrates significant dopaminergic effects. nih.gov In contrast, the isomeric 5-hydroxyindan derivative is considerably less potent in central nervous system dopamine (B1211576) assays. annualreviews.org This highlights the pharmacological importance of the "meta-OH" configuration relative to the ethylamine (B1201723) side chain, which mimics the arrangement in dopamine itself.
The introduction of methoxy groups also modulates dopaminergic activity. For example, 4,7-dimethoxy substitutions on certain this compound derivatives result in dopaminergic activity. nih.gov However, some studies have found that 5,6-dimethoxy substituted 2-aminoindans are inactive at dopamine receptors. google.com This further underscores the critical influence of the substitution pattern on the pharmacological properties of these compounds.
N-alkylation also plays a role, with di-n-propyl substitution on the amino group often leading to potent dopaminergic agonism, particularly when combined with a 4-hydroxy substituent. nih.govannualreviews.org
Table 1: Dopaminergic Activity of Selected Hydroxy and Methoxy Substituted this compound Derivatives
| Compound | Substitution | Receptor Affinity/Activity | Reference |
| 4-hydroxy-2-di-n-propylaminoindan | 4-OH, N,N-di-n-propyl | Potent dopaminergic agonist | nih.gov |
| 5-hydroxy-2-di-n-propylaminoindan | 5-OH, N,N-di-n-propyl | Much less potent than 4-hydroxy isomer | annualreviews.org |
| 4,7-dimethoxy-2-di-n-propylaminoindan | 4,7-di-OCH₃, N,N-di-n-propyl | Active at dopamine and 5-HT receptors | researchgate.net |
| 5,6-dimethoxy-2-aminoindan | 5,6-di-OCH₃ | Inactive at dopamine receptors | google.com |
| 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan (RD-211) | 4-OH, 5-CH₃, N,N-di-n-propyl | Stimulates dopamine DA2 receptors | nih.gov |
Methylenedioxy Substitutions and Serotonergic Effects
The incorporation of a methylenedioxy bridge on the aromatic ring of this compound, particularly at the 5,6-position to form 5,6-methylenedioxy-2-aminoindan (MDAI), shifts the pharmacological profile towards the serotonergic system. MDAI is known to act as a selective serotonin (B10506) and norepinephrine (B1679862) releasing agent (SNRA), with significantly less impact on dopamine release. wikipedia.org
This profile is distinct from the parent compound, this compound (2-AI), which is a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.gov The addition of the methylenedioxy group increases potency at the serotonin transporter (SERT) while decreasing it at DAT and NET. nih.govljmu.ac.uk Specifically, MDAI is a moderately selective releaser via SERT and NET, with about a 10-fold weaker effect on DAT. nih.govljmu.ac.uk
Studies comparing MDAI to the classic entactogen MDMA (3,4-methylenedioxymethamphetamine) show that while both produce similar subjective effects, MDAI has a reduced impact on dopamine levels. wikipedia.org This is reflected in its monoamine transporter interaction profile, where it acts as a selective serotonin-norepinephrine releasing agent. wikipedia.org In vitro studies have quantified the activity of MDAI, showing its potency as a monoamine transporter substrate, primarily at SERT and NET. nih.gov
Table 2: Monoamine Transporter Interaction Profile of MDAI and Related Compounds
| Compound | SERT EC₅₀ (nM) | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | Reference |
| This compound (2-AI) | >10,000 | 86 | 439 | nih.gov |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 222 | 453 | 2351 | nih.gov |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 751 | 4,683 | >10,000 | nih.gov |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 97 | >10,000 | >10,000 | nih.gov |
Halogen Substitutions (e.g., Iodo) and Receptor Affinities
The introduction of halogen atoms, such as iodine, onto the this compound scaffold significantly influences receptor binding affinities. 5-Iodo-2-aminoindan (5-IAI) is a notable example that demonstrates complex interactions with various monoamine transporters and receptors. wikipedia.org
Unlike MDAI, which has low affinity for serotonin receptors, 5-IAI exhibits high affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C receptors. wikipedia.orgresearchgate.net It also displays affinity for α₂-adrenergic receptors. wikipedia.orgresearchgate.net
In terms of monoamine transporters, 5-IAI acts as a releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.org Its affinity (Ki) values for the transporters have been reported as 879 nM for SERT, 311 nM for NET, and 992 nM for DAT. wikipedia.org Functional inhibition studies have yielded varying but comparable results. wikipedia.org Some research has shown that 5-IAI exhibits sub-micromolar affinity for 5-HT₂ₙ receptors (Ki = 70 nM) and α₂C adrenoceptors (Ki = 89 nM). unc.edunih.govnih.gov
The position and nature of the halogen are critical. For instance, in a series of trans-1-phenyl-2-aminoindanes, the introduction of a fluorine atom was studied to understand the significance of a halo substituent on dopamine D₂-like receptor agonism. ebi.ac.uk This research indicates that halogenation can fine-tune the receptor affinity and selectivity profile of this compound derivatives.
Table 3: Receptor and Transporter Binding Affinities (Ki, nM) of 5-Iodo-2-aminoindan (5-IAI)
| Target | Ki (nM) | Reference |
| SERT | 879 | wikipedia.org |
| NET | 311 | wikipedia.org |
| DAT | 992 | wikipedia.org |
| 5-HT₁ₐ | High Affinity | wikipedia.orgresearchgate.net |
| 5-HT₂ₐ | High Affinity | wikipedia.orgresearchgate.net |
| 5-HT₂ₙ | 70 | unc.edunih.gov |
| 5-HT₂C | High Affinity | wikipedia.orgresearchgate.net |
| α₂C-Adrenoceptor | 89 | unc.edunih.gov |
Stereoselectivity in this compound Derivatives
Stereochemistry plays a pivotal role in the interaction of this compound derivatives with their biological targets. The rigid structure of the indan (B1671822) ring system, combined with chiral centers, leads to stereoisomers that can exhibit markedly different pharmacological activities.
A prominent example of stereoselectivity is observed in 4-hydroxy-2-di-n-propylaminoindan. nih.gov The (R)-enantiomer of this compound is approximately 100 times more potent as a dopamine agonist than its (S)-enantiomer in isolated cat atrium assays. nih.gov This significant difference in potency underscores the importance of the three-dimensional arrangement of the pharmacophoric elements for effective receptor interaction. The absolute configurations of these enantiomers have been established through X-ray crystallographic analysis of a synthetic precursor. nih.gov
This stereoselectivity is not limited to dopaminergic compounds. In a series of conformationally constrained deltorphin (B1670231) analogs, where this compound-2-carboxylic acid was incorporated, the stereochemistry at the 2-position of the indan ring was found to be crucial for δ-opioid receptor affinity and selectivity. acs.org
Computational and Theoretical Studies in SAR
Computational and theoretical chemistry provides valuable tools for understanding the structure-activity relationships of this compound derivatives at a molecular level. These methods allow for the investigation of conformational preferences and electronic properties that govern ligand-receptor interactions.
Ab-initio and Semiempirical Calculations for Conformational and Electronic Properties
Ab-initio and semi-empirical quantum chemistry methods are employed to study the conformational landscapes and electronic characteristics of this compound derivatives. Ab-initio calculations, which are based on first principles, can provide highly accurate information but are computationally intensive. acs.org Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for larger molecules. uchile.cl
These computational approaches have been used to determine the low-energy conformations of this compound and its derivatives. For example, calculations on 2-aminoindane-2-phosphonic acid, an inhibitor of phenylalanine ammonia-lyase, revealed two primary conformations: one with the phosphonic group in an equatorial position and another with it in an axial position. psu.edu While in the solid state and in solution the equatorial conformer is favored, modeling studies suggest that the axial conformer is the one that binds specifically to the enzyme's active site. psu.edu
Similarly, computational studies on N-aralkyl substituted 2-aminoindans have been performed to understand their interaction with dopamine D₂ receptors. psu.edu These calculations help in elucidating the optimal geometry for receptor binding and can rationalize the observed pharmacological activity, such as why certain isomers exhibit agonist or antagonist effects. psu.edu The combination of experimental data with theoretical calculations provides a powerful approach to rationalize and predict the biological activity of novel this compound derivatives.
Molecular Interaction Simulations and Receptor Binding Models
Molecular interaction simulations and the development of receptor binding models have been instrumental in elucidating the structure-activity relationships of this compound derivatives. These computational approaches provide detailed insights into how these ligands interact with their biological targets at a sub-molecular level, explaining experimental observations of affinity and functional activity.
Dopamine Receptor Interactions
Computational studies have extensively explored the interaction of N-aralkyl substituted 2-aminoindans with dopamine receptors, particularly the D2 subtype. scielo.org.ar Theoretical calculations, including ab initio molecular orbital methods, have been used to analyze the geometry of different isomers and their suitability for binding to the dopaminergic receptor cavity. researchgate.net These studies have shown that for certain derivatives, only specific isomers possess the appropriate geometry for effective receptor interaction. researchgate.net
A proposed binding mechanism for N-aralkyl substituted 2-aminoindans at the D2 dopamine receptor (D₂DAR) involves several key interactions. scielo.org.arresearchgate.net Molecular simulations suggest that the protonated nitrogen of the ligand's flexible chain forms a salt bridge with the highly conserved aspartate residue at position 86 (Asp⁸⁶). scielo.org.arresearchgate.net Furthermore, hydrogen bonds are predicted to form between the catechol hydroxyl groups on the aminoindan ring of the ligand and serine residues, specifically Ser¹⁴¹ and Ser¹⁴⁴. scielo.org.arresearchgate.net The significance of Asp⁸⁶ for the binding of both dopaminergic agonists and antagonists has been well-established through experimental data, supporting this binding model. scielo.org.ar
Molecular dynamics simulations have also been employed to differentiate the binding modes of agonist versus antagonist this compound derivatives. researchgate.net For instance, simulations of the complexes formed by N-[2-(4,5-dihydroxyphenyl)-methyl-ethyl]-4,5-dihydroxy-2-aminoindan hydrobromide (an antagonist) and N-[2-(-Methyl-ethyl)]-4,5-dihydroxy-2-aminoindan hydrobromide (an agonist) with the D₂DAR revealed differential binding patterns that could account for their opposing pharmacological activities. researchgate.net Pharmacological tests indicated that hydroxyl groups on the aminoindan ring are necessary for an agonist effect, while hydroxyl groups on the N-aralkyl ring tend to result in antagonist activity. researchgate.net
Monoamine Transporter Binding Models
The interaction of this compound and its ring-substituted analogues with monoamine transporters (MATs) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) has been a key area of investigation. researchgate.netnih.gov Docking studies have been performed to understand the binding of these compounds within the S1 central site of the transporters. acs.org
Research combining experimental binding assays with computational analysis has revealed how substitutions on the indane ring modulate transporter selectivity. researchgate.netnih.gov The parent compound, this compound (2-AI), is a selective substrate for NET and DAT. researchgate.netnih.gov However, the addition of substituents to the aromatic ring increases potency at SERT while concurrently reducing potency at DAT and NET. researchgate.netnih.gov
5,6-methylenedioxy-2-aminoindan (MDAI) is moderately selective for SERT and NET, with significantly weaker effects on DAT. researchgate.netnih.gov Computational docking results confirm that MDAI acts on all three transporters, although accurately predicting the experimentally observed potency differences between the transporters has proven challenging, warranting further computational investigation. acs.orgacs.org
5-methoxy-2-aminoindan (5-MeO-AI) shows selectivity for SERT, with about six-fold lower potency at NET and 20-fold lower potency at DAT. researchgate.netnih.gov
5-methoxy-6-methyl-2-aminoindan (MMAI) is highly selective for SERT, demonstrating 100-fold lower potency at both NET and DAT. researchgate.netnih.gov
In addition to MATs, these compounds show notable affinity for α₂-adrenoceptor subtypes. researchgate.netnih.gov 2-AI, in particular, has a high affinity for the α₂C receptor. nih.gov
| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | α₂A (Kᵢ, nM) | α₂B (Kᵢ, nM) | α₂C (Kᵢ, nM) | 5-HT₂B (Kᵢ, nM) |
| This compound (2-AI) | 273 | 47 | 2370 | 134 | 211 | 41 | >10,000 |
| MDAI | 2270 | 291 | 196 | 1310 | 794 | 437 | 1100 |
| 5-MeO-AI | 5620 | 1540 | 276 | 732 | 1650 | 506 | 988 |
| MMAI | >10,000 | >10,000 | 91.1 | 1290 | 2580 | 1260 | 694 |
Data sourced from Halberstadt et al. (2019). researchgate.netnih.gov Kᵢ represents the inhibition constant.
α-Synuclein Interaction Model
Molecular docking simulations have also been used to investigate the binding of this compound to α-synuclein, a protein implicated in Parkinson's disease. nih.gov These simulations revealed that this compound binds to the N-terminus of α-synuclein. nih.gov This specific interaction is suggested to promote a neurotoxic "knot" conformation, which may contribute to increased α-synuclein aggregation. nih.gov The binding interaction of this compound was found to be similar to that of adenosine (B11128) and the selective A₁ receptor agonist CPA, which also bind to the N-terminus. nih.gov This is in contrast to 1-aminoindan, which interacts with both the N- and C-termini, a mode of binding thought to promote a "loop" conformation that may prevent misfolding. nih.gov
Future Directions and Research Gaps
Advanced Preclinical Models for Efficacy and Safety Assessment
The continued investigation into 2-Aminoindan and its derivatives necessitates the application of advanced preclinical models to rigorously assess their efficacy and pharmacological effects. Animal models, including rats and mice, have been instrumental in characterizing the pharmacological profiles of various aminoindanes, such as their involvement in serotonin (B10506) release and re-uptake mechanisms. nih.govnih.gov For instance, studies utilizing diet-induced obese (DIO) mouse models have been employed to evaluate the impact of 5-methoxy-2-aminoindane (MEAI) on appetite regulation, obesity, and associated metabolic comorbidities. nih.gov
Further research aims to integrate computational chemistry studies with in vitro and in vivo preclinical investigations to develop more comprehensive and predictive models. wikipedia.org This integrative approach is crucial for organizing advanced research into novel psychoactive substances. wikipedia.org Additionally, preclinical models have been utilized to explore the potential antipsychotic properties of certain derivatives, such as PNU-99194A (5,6-dimethoxy-2-(N-dipropyl)-aminoindan), identified as a selective dopamine (B1211576) D3 receptor antagonist. kegg.jp The emphasis is on identifying robust study designs to convincingly assess potential therapeutic benefits. wikipedia.org
Comprehensive Pharmacokinetic and Pharmacodynamic Modeling
A significant research gap lies in the comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling of this compound and its derivatives. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (PK), and how they interact with biological targets to produce their effects (PD), is critical for their scientific characterization. wikipedia.orgwikiwand.com
Studies on MEAI (5-methoxy-2-aminoindane) in rats have provided initial insights into its PK profile, revealing the identification of two key metabolites: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. iiab.me This research indicated that MEAI exhibits extensive total clearance and a relatively short plasma and brain half-life in rats. iiab.me
Table 1: Pharmacokinetic Parameters of MEAI in Rats (Oral and Intravenous Administration) iiab.me
| Parameter | Value (Oral, 90 mg/kg) | Value (Intravenous, 10 mg/kg) |
| Total Clearance (L/h/kg) | Not specified | 2.8 |
| Plasma Half-Life (hours) | Not specified | 0.5–0.7 |
| Brain Half-Life (hours) | Not specified | 0.5–0.7 |
In vitro pharmacodynamic evaluations have characterized the interactions of 2-AI and its ring-substituted derivatives, including 5-MeO-AI, 5-methoxy-6-methyl-2-aminoindan (MMAI), and 5,6-methylenedioxy-2-aminoindan (MDAI), with plasma membrane monoamine transporters (dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT)). iiab.me 2-AI primarily acts as a selective substrate for NET and DAT. iiab.me Ring substitution generally increases potency at SERT while reducing potency at DAT and NET. iiab.me For instance, MDAI showed moderate selectivity for SERT and NET, with tenfold weaker effects on DAT. iiab.me MMAI demonstrated high selectivity for SERT, with 100-fold lower potency at NET and DAT. iiab.me Additionally, these aminoindanes exhibit affinity for α2-adrenoceptor subtypes, with 2-AI showing particularly high affinity for α2C receptors (Ki = 41 nM). iiab.me MEAI and MMAI also possess moderate affinity for the 5-HT2B receptor. iiab.me
Table 2: Monoamine Transporter and Receptor Interactions of Selected Aminoindanes iiab.me
| Compound | Primary Transporter Interaction | Other Notable Affinities (Ki) |
| 2-AI | Selective substrate for NET, DAT | α2C receptor (41 nM), α2A (134 nM), α2B (211 nM) |
| MDAI | Moderately selective for SERT, NET | Tenfold weaker effect on DAT |
| MMAI | Highly selective for SERT | >100-fold lower potency at NET, DAT; moderate 5-HT2B receptor affinity |
| MEAI | Modestly selective SERT releasing agent | 6-fold preference for 5-HT release over NE, 20-fold over DA; moderate α2-adrenergic receptor affinity |
Systematic structure-activity relationship (SAR) studies are essential to fully elucidate how structural modifications influence the PK-PD profiles of these compounds. wikipedia.org
Exploration of Novel this compound Derivatives with Targeted Pharmacological Profiles
The 2-aminoindane nucleus, due to its rigid structure, serves as a valuable scaffold for the synthesis of novel derivatives with targeted pharmacological profiles. nih.govwikipedia.org Researchers are actively exploring new this compound derivatives to achieve specific biological activities. Examples of derivatives that have been identified and studied include:
5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) nih.govwikipedia.org
5-iodo-2-aminoindane (B145790) (5-IAI) nih.govwikipedia.org
5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI) wikipedia.orgnih.gov
5-methoxy-6-methyl-2-aminoindane (MMAI) wikipedia.orgnih.gov
N-methyl-2-aminoindane (NM-2-AI) nih.govuni-freiburg.de
5-methoxy-2-aminoindane (MEAI) nih.govwikipedia.org
The development of MEAI, for instance, is focused on its role as a selective serotonin releasing agent (SSRA) and its potential in addressing conditions such as alcoholism, cocaine use disorder, metabolic syndrome, and obesity. nih.govwikipedia.org Another derivative, PNU-99194A (5,6-dimethoxy-2-(N-dipropyl)-aminoindan), has been investigated for its selective dopamine D3 receptor antagonist properties, suggesting potential for antipsychotic applications. kegg.jp
Future research directions also encompass the exploration of greener synthesis routes and advancements in synthetic methodologies to enhance the efficiency and cost-effectiveness of this compound derivative production. jkchemical.com The pharmacological profiles of ring-substituted aminoindane derivatives are generally characterized as monoamine transport inhibitors, with some exhibiting serotonin releasing activities. nih.gov
Development of Standardized Analytical Reference Data
A critical aspect of future research involves the development of standardized analytical reference data for this compound and its growing array of derivatives. The rapid emergence of these compounds has led to challenges in their identification due to the limited availability of certified reference standards and comprehensive mass spectral data. ipfs.iochemspider.com The absence of specific data, such as post-mortem blood levels, further complicates the interpretation of analytical results in forensic and research contexts. uni-freiburg.de
Efforts are underway to develop sensitive and reliable analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, for the accurate detection and quantification of these compounds in various samples. ipfs.iochemspider.comlegalizer.cc Reference standards for several aminoindane derivatives, such as 5-IAI and NM-2-AI, are commercially available and produced under stringent quality assurance standards like ISO 17034. science.govnih.gov Analytical methods have also been developed for screening novel psychoactive substances, including N-methyl-2-AI, in environmental samples like wastewater. uni-freiburg.de Further research aims to strengthen the analytical profiles of 2-AI and its analogues by providing detailed chromatographic and mass spectral data to assist in their identification. ipfs.iochemspider.com When reference standards are unavailable, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the chemical connectivity of these substances. ipfs.io
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of 2-Aminoindan, and how can researchers experimentally validate these interactions?
- Answer : this compound interacts with monoamine transporters (dopamine, noradrenaline) and α2-adrenergic receptors. To validate these interactions:
- Use radioligand binding assays with homogenized rat brain tissue or transfected cells expressing human transporters/receptors .
- Measure inhibition constants (Ki) for transporter affinity (e.g., EC50 = 439 nM for dopamine transporter, 86 nM for noradrenaline transporter) .
- For receptor binding, employ competitive displacement assays using selective antagonists (e.g., α2C-adrenergic receptor Ki = 41 nM) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Impervious gloves (EN 374 standard), lab coats, and respiratory protection if aerosolization occurs .
- Containment : Use fume hoods for synthesis or handling to minimize inhalation risks.
- Decontamination : Clean spills with absorbent materials and dispose of waste per hazardous chemical regulations .
Q. How can researchers synthesize and characterize this compound hydrochloride?
- Answer :
- Synthesis : React indan-2-amine with hydrochloric acid under controlled pH. Purify via recrystallization using ethanol/water mixtures .
- Characterization :
- NMR spectroscopy for structural confirmation (e.g., ¹H-NMR peaks: δ 1.5–2.5 ppm for indane protons).
- Mass spectrometry to confirm molecular weight (169.65 g/mol for C₉H₁₁N·HCl) .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications of this compound influence its activity at TAAR1 receptors, and what experimental approaches can elucidate this?
- Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the indane ring and test TAAR1 agonism using:
- In vitro functional assays (e.g., cAMP accumulation in HEK293 cells transfected with TAAR1) .
- Comparative analysis against amphetamine analogs (e.g., EC50 = 2.8 μM for this compound vs. 1.5 μM for amphetamine) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic properties .
Q. What methodologies resolve contradictions in reported data on this compound’s effects across in vitro vs. in vivo models?
- Answer :
- Data triangulation : Compare results from:
- In vitro transporter inhibition assays (e.g., rat synaptosomes) .
- In vivo behavioral tests (e.g., locomotor activity in rodents) .
- Dose-response analysis : Adjust concentrations to account for metabolic differences (e.g., higher doses in vivo due to first-pass metabolism).
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., potency discrepancies due to species-specific receptor isoforms) .
Q. How can researchers design experiments to assess this compound’s potential for misuse or neurotoxicity?
- Answer :
- Drug discrimination assays : Train rodents to discriminate this compound from saline or amphetamine, measuring substitution rates .
- Neurotoxicity screening :
- Histopathology : Examine brain tissue for neuronal damage post-chronic administration.
- Oxidative stress markers : Measure glutathione levels and lipid peroxidation in striatal regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
